DimethylAminopropyl-Dimethyl Indium is an organometallic compound that plays a significant role in various chemical processes, particularly in the field of materials science and semiconductor manufacturing. This compound is characterized by its unique molecular structure and reactivity, making it a valuable precursor in the synthesis of indium-containing materials.
DimethylAminopropyl-Dimethyl Indium is synthesized through chemical reactions involving indium and dimethylamine derivatives. It is primarily utilized in atomic layer deposition processes to create thin films of indium oxide and other indium-based compounds, which are crucial for applications in electronics and optoelectronics .
The synthesis of DimethylAminopropyl-Dimethyl Indium typically involves the reaction of dimethylamine with indium halides or other indium sources. The general synthetic route can be summarized as follows:
The synthesis often requires controlled conditions to prevent oxidation and ensure the stability of the indium compounds. The use of inert atmospheres (e.g., nitrogen or argon) is common during synthesis to avoid moisture and oxygen contamination, which can degrade the quality of the final product .
DimethylAminopropyl-Dimethyl Indium has a complex molecular structure characterized by the presence of both dimethylamino groups and an indium atom bonded to propyl chains. The molecular formula can be represented as , indicating its composition of carbon, hydrogen, nitrogen, and indium.
DimethylAminopropyl-Dimethyl Indium participates in various chemical reactions, primarily involving:
The reactivity profile of this compound makes it suitable for atomic layer deposition processes where precise control over film thickness is required. The self-limiting nature of these reactions allows for uniform coating on substrates .
The mechanism by which DimethylAminopropyl-Dimethyl Indium acts in deposition processes involves:
The efficiency of this process is influenced by factors such as temperature, pressure, and the presence of reactive gases (e.g., oxygen) during deposition .
DimethylAminopropyl-Dimethyl Indium is primarily used in:
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